molecular formula C27H33ClFN9O2 B1193417 Pralsetinib HCl

Pralsetinib HCl

カタログ番号: B1193417
分子量: 570.0704
InChIキー: CCYKAXKRSKSMNX-MJFWUJRASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pralsetinib HCl is the hydrochloride salt form of Pralsetinib, a highly selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase . RET kinase is a clinically validated oncogenic driver; its fusions and mutations are found in several cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer . Pralsetinib was specifically designed to target oncogenic RET alterations with high potency while demonstrating minimal off-target activity against other kinases like VEGFR2, a profile associated with improved toxicity management in clinical settings . The activity of Pralsetinib stems from its mechanism of inhibiting wild-type RET, multiple RET fusions, and various mutant forms of RET, including those with gatekeeper mutations . By blocking this key oncogenic driver, Pralsetinib can suppress tumor invasion, migration, and proliferation in models harboring RET alterations . The hydrochloride (HCl) salt form of an Active Pharmaceutical Ingredient (API), such as this compound, is often developed to improve the compound's physicochemical properties, which can be critical for drug formulation and manufacturing processes . In research and development, well-characterized chemical compounds like this compound and its related impurities serve as essential reference standards . These standards are vital for analytical procedures, including method development, validation, and quality control (QC) during the synthesis and formulation stages of drug development, ensuring consistency and safety . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

特性

分子式

C27H33ClFN9O2

分子量

570.0704

IUPAC名

(1s,4R)-N-((S)-1-(4-(4-fluoro-1H-pyrazol-1-yl)phenyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide hydrochloride

InChI

InChI=1S/C27H32FN9O2.ClH/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37;/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36);1H/t18-,19-,27-;/m0./s1

InChIキー

CCYKAXKRSKSMNX-MJFWUJRASA-N

SMILES

O=C([C@@]1(OC)CC[C@@H](C2=NC(NC3=NNC(C)=C3)=CC(C)=N2)CC1)N[C@H](C4=CC=C(N5N=CC(F)=C5)N=C4)C.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BLU-667;  BLU 667;  BLU667;  Pralsetinib HCl;  Pralsetinib hydrochloride

製品の起源

United States

Molecular Pharmacology and Mechanism of Action of Pralsetinib Hcl

RET Kinase Inhibition Profile

Pralsetinib (B610190) was specifically designed for potent and selective inhibition of the RET kinase. gavreto-hcp.com Its development involved optimizing for potency against wild-type RET and key oncogenic RET mutants while maintaining selectivity against other kinases to minimize off-target effects. nih.gov

Pralsetinib demonstrates potent inhibition of wild-type RET and a wide spectrum of oncogenic RET fusions and activating point mutations. pharmgkb.orge-crt.org In biochemical assays, it inhibited the kinase activity of wild-type RET with a half-maximal inhibitory concentration (IC50) of 0.4 nM. nih.gov In cellular assays, pralsetinib inhibited RET at significantly lower concentrations than other kinases like VEGFR2, FGFR2, and JAK2. gavreto-hcp.compharmgkb.org

Gene fusions involving RET lead to the creation of chimeric proteins with a constitutively active RET kinase domain, driving oncogenesis. clinicaltrials.gov The most common fusion partners in NSCLC are KIF5B, followed by CCDC6 and NCOA4. e-crt.orge-crt.org Pralsetinib has shown potent anti-tumor activity in both cultured cells and animal models that harbor various oncogenic RET fusions, including KIF5B-RET and CCDC6-RET. gavreto-hcp.compharmgkb.orge-crt.org Clinical trial data has shown that responses to pralsetinib are observed regardless of the specific RET fusion partner. nih.gov

Activating point mutations in the RET gene are common drivers of medullary thyroid cancer (MTC). patsnap.com Pralsetinib is a potent inhibitor of RET isoforms with these mutations. mims.com It has demonstrated strong inhibitory activity against the common M918T mutation and the C634W mutation. pharmgkb.orge-crt.org Notably, pralsetinib is also highly effective against mutations in the "gatekeeper" residue, such as V804L and V804M, which can confer resistance to other kinase inhibitors. nih.govpharmgkb.orge-crt.org Pralsetinib has shown half-maximal inhibitory concentrations (IC50s) of less than 0.5 nM for RET V804L, RET V804M, and RET M918T. pharmgkb.org

Table 1: Inhibitory Activity of Pralsetinib Against Various RET Alterations

RET Alteration TypeSpecific VariantInhibitory Effect Noted
Wild-TypeWild-Type RETPotent Inhibition (IC50 0.4 nM) nih.gov
FusionsKIF5B-RETDemonstrated anti-tumor activity gavreto-hcp.compharmgkb.orge-crt.org
CCDC6-RETDemonstrated anti-tumor activity gavreto-hcp.compharmgkb.orge-crt.org
NCOA4-RETInhibited in preclinical models nih.gov
TRIM33-RETNot explicitly detailed in provided sources
Point MutationsM918TPotent Inhibition (IC50 < 0.5 nM) pharmgkb.orge-crt.org
C634WDemonstrated anti-tumor activity gavreto-hcp.compharmgkb.orge-crt.org
V804EDemonstrated anti-tumor activity gavreto-hcp.compharmgkb.orge-crt.org
V804LPotent Inhibition (IC50 < 0.5 nM) pharmgkb.orge-crt.org
V804MPotent Inhibition (IC50 < 0.5 nM) pharmgkb.orge-crt.org

A key feature of pralsetinib is its high selectivity for RET over other kinases, which is thought to contribute to a more favorable safety profile compared to multi-kinase inhibitors. patsnap.com In purified enzyme assays, pralsetinib did inhibit other kinases such as DDR1, TRKC, FLT3, JAK1/2, TRKA, VEGFR2, PDGFRB, and FGFR1, but at higher concentrations that are still considered clinically achievable. ascopost.compharmgkb.org However, in cellular assays, the selectivity for RET is more pronounced. Pralsetinib inhibited RET at concentrations approximately 14-fold, 40-fold, and 12-fold lower than those required to inhibit VEGFR2, FGFR2, and JAK2, respectively. ascopost.comgavreto-hcp.compharmgkb.org Profiling studies comparing pralsetinib and another selective RET inhibitor, selpercatinib (B610774), showed very similar biochemical and cellular selectivity, though pralsetinib was noted to inhibit TRK kinases while selpercatinib did not. nih.gov

Table 2: Comparative Selectivity of Pralsetinib

KinaseComparative Inhibition by Pralsetinib
VEGFR2~14-fold more selective for RET in cellular assays ascopost.comgavreto-hcp.compharmgkb.org
FGFR2~40-fold more selective for RET in cellular assays ascopost.comgavreto-hcp.compharmgkb.org
JAK1/2~12-fold more selective for RET in cellular assays (JAK2) ascopost.comgavreto-hcp.compharmgkb.org
DDR1Inhibited at higher, clinically achievable concentrations ascopost.compharmgkb.org
TRKCInhibited at higher, clinically achievable concentrations ascopost.compharmgkb.org
FLT3Inhibited at higher, clinically achievable concentrations ascopost.compharmgkb.org
TRKAInhibited at higher, clinically achievable concentrations ascopost.compharmgkb.org
PDGFRbInhibited at higher, clinically achievable concentrations ascopost.compharmgkb.org

Potency and Selectivity against Wild-Type RET and Oncogenic RET Variants

Downstream Signaling Pathway Modulation

The constitutive activation of RET through fusions or mutations leads to the hyperactivation of multiple downstream signaling pathways that promote cell proliferation, growth, and survival, such as the MAPK/ERK and PI3K/AKT pathways. patsnap.comascopost.com

Pralsetinib's primary mechanism of action is the direct inhibition of RET kinase activity. patsnap.com This binding to the kinase domain prevents the initial step of pathway activation, which is the autophosphorylation of the RET receptor itself. researchgate.netnih.gov By blocking RET autophosphorylation, pralsetinib effectively shuts down the entire downstream signaling cascade that is aberrantly activated in RET-driven cancers. patsnap.comresearchgate.netnih.gov This action has been demonstrated in both normoxic and hypoxic conditions in in-vitro models of medullary thyroid carcinoma. nih.gov

Modulation of Key Proliferative and Survival Pathways (e.g., ERK1/2, AKT)

Pralsetinib HCl functions as a selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase. bccancer.bc.ca The activation of RET triggers several downstream signaling cascades that are crucial for cell growth, differentiation, and survival. patsnap.com Genetic alterations like fusions or mutations can cause this activation to become constitutive and ligand-independent, which promotes oncogenesis. patsnap.commdpi.com Pralsetinib's primary mechanism involves blocking the phosphorylation of RET and its downstream signaling partners. patsnap.comresearchgate.net By doing so, it effectively disrupts key proliferative and survival pathways. patsnap.com

Key pathways modulated by Pralsetinib include:

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (ERK) pathway is a critical downstream target of RET signaling. patsnap.com In breast cancer cell line models overexpressing RET, the ligand Glial cell line-Derived Neurotrophic Factor (GDNF) was shown to increase the activation of ERK1/2. biorxiv.org Treatment with Pralsetinib effectively suppressed this activation. biorxiv.org

PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another essential cascade involved in cell survival that is activated by RET. patsnap.com Studies in RET-overexpressing breast cancer cells demonstrated that Pralsetinib inhibits GDNF-stimulated activation of AKT. biorxiv.org In some cell lines, however, phosphorylation of AKT persisted even with increasing Pralsetinib concentrations, suggesting the presence of alternative activation pathways in certain contexts. biorxiv.org

By inhibiting these fundamental signaling pathways, Pralsetinib hinders the proliferation and survival of cancer cells that are driven by RET alterations. patsnap.com

Influence on Cellular Transcription Factors (e.g., HIF-1α)

This compound has been shown to influence the activity of cellular transcription factors, notably Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a key regulator of the cellular response to low oxygen conditions (hypoxia) and plays a role in tumor cell invasion and metastasis. researchgate.netopenbiologyjournal.com In studies involving medullary thyroid cancer cells, Pralsetinib treatment under hypoxic conditions led to the downregulation of HIF-1α. researchgate.net This effect was observed alongside the inhibition of RET autophosphorylation and impairment of cell proliferation. researchgate.net The regulation of HIF-1α is a critical aspect of cancer cell adaptation and survival, and its downregulation by Pralsetinib in hypoxic cells points to an additional mechanism by which the compound exerts its anti-tumor effects. researchgate.net

Binding Interactions and Structural Insights

ATP-Competitive Inhibition Mechanism

This compound functions as a highly selective, ATP-competitive small-molecule inhibitor of the RET receptor tyrosine kinase. mdpi.comnih.gov The catalytic activity of kinases like RET involves binding to adenosine (B11128) triphosphate (ATP) and transferring a phosphate (B84403) group to substrate proteins, a process that initiates downstream signaling. news-medical.net Pralsetinib exerts its inhibitory effect by binding to the ATP-binding site within the RET kinase domain. patsnap.comresearchgate.net This direct competition prevents ATP from accessing the kinase, thereby blocking the autophosphorylation of RET and subsequent activation of oncogenic signaling pathways. patsnap.comresearchgate.net Pralsetinib is classified as a Type I kinase inhibitor, meaning it displays affinity for the active conformation of the RET kinase's ATP binding pocket. mdpi.com Its high selectivity for RET over other kinases is a key characteristic. patsnap.comdrugbank.com

Molecular Docking and Binding Affinity Studies

Molecular docking and binding affinity studies have been employed to elucidate the interaction between Pralsetinib and the RET kinase domain. These computational techniques help predict the binding conformation and estimate the strength of the interaction. In one study, the binding affinity of Pralsetinib was used as a reference to screen for other potential inhibitors. nih.gov

The binding free energy of the Pralsetinib co-crystal structure with RET has been calculated to be -30.580 kcal/mol, serving as a benchmark for comparison with other compounds. mdpi.com Another computational analysis reported a docking score (XP gScore) of -7.79 kcal/mol for Pralsetinib. nih.gov Further studies utilizing a machine learning-based Random Forest (RF) scoring function determined an RF score of 5.962 for Pralsetinib, which was used to evaluate newly designed hybrid molecules. nih.govresearchgate.net

Key residues within the RET kinase domain are crucial for Pralsetinib binding. Structural analyses have revealed that Pralsetinib forms hydrogen bonding interactions with hinge residues Glu805 and Ala807, which are critical for stabilizing the compound in the ATP-binding pocket. acs.orgnih.gov Other important interactions include those with residues Lys758, Leu730, and Val738. mdpi.com

Table 1: Pralsetinib Binding Affinity Data

Analysis Method Reported Value Source
Binding Free Energy (MM/GBSA) -30.580 kcal/mol mdpi.com
Docking Score (XP gScore) -7.79 kcal/mol nih.gov

Conformational Dynamics of RET-Pralsetinib HCl Complex

Molecular dynamics (MD) simulations provide insights into the stability and conformational changes of the RET-Pralsetinib complex over time. nih.gov These studies have shown that the binding of Pralsetinib stabilizes the RET protein, with the ligand-bound structure showing significantly less deviation compared to the unbound protein (apoprotein). nih.gov

X-ray crystal structures reveal that Pralsetinib binds to the RET kinase in an unconventional manner. researchgate.net It anchors one end in the front cleft of the active site and wraps around the "gate wall" to access the back cleft, a mechanism that allows it to avoid interference from certain "gatekeeper" mutations that can confer resistance to other kinase inhibitors. researchgate.netresearchgate.net

Table 2: Summary of Conformational Dynamics Findings

Finding Method Significance Source
Stabilized Conformation Molecular Dynamics (MD) Simulation Pralsetinib binding leads to a more stable conformation of the RET protein compared to its unbound state. nih.gov
Unconventional Binding Mode X-ray Crystallography Binds by wrapping around the gate wall, overcoming resistance from some gatekeeper mutations. researchgate.netresearchgate.net
Resistance Mechanism MD Simulation, Energy Analysis The G810C mutation disrupts key hydrogen bonds with hinge residues (Glu805, Ala807), reducing binding affinity. nih.gov

Preclinical Efficacy Studies of Pralsetinib Hcl

In Vitro Cell Line Models

The preclinical evaluation of Pralsetinib (B610190) HCl has extensively utilized in vitro cell line models that harbor specific RET gene alterations. These models are instrumental in elucidating the compound's mechanism of action and its specific activity against cancers driven by RET fusions and mutations.

Growth Inhibition and Proliferation Assays in RET-driven Cancer Cell Lines

Pralsetinib has shown potent and selective inhibition of cell growth in various cancer cell lines with RET alterations. targetmol.com

In non-small cell lung cancer (NSCLC) models, Pralsetinib has been evaluated for its efficacy. The LC2/ad cell line, which contains the CCDC6-RET fusion gene, is a key model for studying RET-rearranged NSCLC. personalizedmedonc.com Studies have shown that Pralsetinib effectively suppresses the signaling pathways in these cells. targetmol.com Specifically, it has demonstrated potent activity against the CCDC6-RET fusion. targetmol.com

Pralsetinib has demonstrated significant efficacy in medullary thyroid carcinoma (MTC) cell lines, which often carry activating RET mutations. researchgate.net In the MZ-CRC-1 cell line, which harbors the RET M918T mutation, and the TT cell line, with the RET C634W mutation, Pralsetinib has been shown to suppress RET pathway signaling. targetmol.comresearchgate.net The compound exhibits potent activity against these common oncogenic RET alterations. targetmol.com

The following table summarizes the in vitro inhibitory activity of Pralsetinib against various RET-driven cancer cell lines.

Cell LineCancer TypeRET AlterationIC50 (nM)
LC2/adNSCLCCCDC6-RET0.4 targetmol.com
MZ-CRC-1MTCRET M918T0.4 targetmol.com
TTMTCRET C634WNot explicitly stated, but RET pathway signaling is suppressed. targetmol.com

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Induction of Apoptosis and Cell Death Mechanisms

A key aspect of Pralsetinib's anti-tumor activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. By inhibiting the RET kinase, Pralsetinib disrupts downstream signaling pathways that are essential for cell survival. patsnap.com This disruption ultimately leads to the activation of the apoptotic cascade. nih.gov In MTC cell lines, treatment with Pralsetinib has been shown to induce the activation of apoptosis. nih.govresearchgate.net This process is a critical mechanism through which Pralsetinib eliminates cancer cells.

Cell Cycle Arrest Analysis

In addition to inducing apoptosis, Pralsetinib also impacts the cell cycle of cancer cells. Inhibition of the RET signaling pathway can lead to cell cycle arrest, preventing cancer cells from proliferating. patsnap.com Studies have indicated that Pralsetinib's mechanism of action involves disrupting downstream signaling pathways, which ultimately leads to cell cycle arrest in RET-altered cancer cells. patsnap.com For instance, in MTC cell lines, treatment with a RET-specific inhibitor has been shown to impair the S and G2/M phases of the cell cycle. mdpi.com

Impact on Cellular Signaling under Specific Conditions (e.g., Hypoxia)

The tumor microenvironment, often characterized by low oxygen levels (hypoxia), can influence cancer cell behavior and response to therapy. Research has explored the efficacy of Pralsetinib under such conditions. In MTC cells, Pralsetinib has been found to inhibit RET autophosphorylation and the activation of its downstream pathways in both normal oxygen (normoxic) and hypoxic conditions. nih.govresearchgate.net Furthermore, in hypoxic MTC cells, Pralsetinib treatment led to the downregulation of HIF-1α, a key protein involved in the cellular response to hypoxia. nih.govresearchgate.net This suggests that Pralsetinib's efficacy is maintained even in the challenging hypoxic tumor microenvironment. nih.gov

Pralsetinib HCl has undergone extensive preclinical evaluation to determine its efficacy in models of cancers driven by aberrant RET signaling. These studies have primarily utilized in vivo animal models to assess the compound's anti-tumor activity and its ability to penetrate the central nervous system.

Xenograft Models of RET-altered Cancers (e.g., NSCLC, Thyroid Cancer)

Patient-derived xenograft (PDX) models and cell-line-derived xenografts have been instrumental in evaluating the in vivo potency of pralsetinib against cancers with RET alterations, such as non-small cell lung cancer (NSCLC) and thyroid cancer. nih.govmedchemexpress.com These models involve implanting human tumor tissue or cells into immunocompromised mice.

In preclinical xenograft models of NSCLC and thyroid cancer harboring various RET fusions and mutations, pralsetinib demonstrated potent and dose-dependent inhibition of tumor growth. medchemexpress.commedchemexpress.com Studies have shown its activity in models with KIF5B-RET and CCDC6-RET fusions, which are common in NSCLC, as well as in xenografts of medullary thyroid carcinoma (MTC) with RET mutations like RET C634W. nih.govnih.gove-crt.org The anti-tumor activity was observed without significant inhibition of other kinases like VEGFR2, highlighting its selectivity. medchemexpress.comblueprintmedicines.comblueprintmedicines.com

In RET-driven Ba/F3 xenograft models, a direct correlation was established between the inhibition of the RET signaling pathway and anti-tumor effect. fda.gov Approximately 90% inhibition of RET phosphorylation was shown to correlate with complete tumor growth inhibition (TGI) in these models. fda.gov Pralsetinib also showed activity in a CCDC6-RET fusion-positive colorectal cancer PDX model. nih.govblueprintmedicines.com

Table 1: Pralsetinib Activity in Xenograft Models

Model Type Cancer Type RET Alteration Finding
Cell-line Xenograft Medullary Thyroid Cancer RET C634W Demonstrated anti-tumor activity. nih.gov
PDX Model Non-Small Cell Lung Cancer KIF5B-RET Demonstrated anti-tumor activity. nih.govblueprintmedicines.com

This table summarizes key findings on tumor growth inhibition in various xenograft models.

While many preclinical reports focus on tumor growth inhibition, the potent activity of pralsetinib in these models often leads to significant tumor shrinkage, a precursor to regression. blueprintmedicines.com In preclinical studies, treatment with pralsetinib resulted in substantial tumor growth inhibition and, in some cases, tumor regression in RET-dependent xenografts. nih.gov Clinical data, built upon these preclinical findings, have further substantiated the capacity of pralsetinib to induce deep and durable responses, including complete regression of target tumors in a subset of patients. blueprintmedicines.comcstonepharma.com

Allograft Models (e.g., KIF5B-RET Ba/F3, KIF5B-RET V804L Ba/F3)

Allograft models, where murine cells are transplanted into syngeneic, immunocompetent mice, have been crucial for studying pralsetinib's activity against specific RET alterations, including resistance mutations. The Ba/F3 pro-B cell line, which is dependent on cytokine signaling for survival, can be engineered to be driven by specific oncogenes like RET fusions.

Pralsetinib demonstrated dose-dependent anti-tumor activity in allograft models using Ba/F3 cells expressing the KIF5B-RET fusion. medchemexpress.commedchemexpress.comblueprintmedicines.com Importantly, it also showed potent activity against allografts expressing the KIF5B-RET V804L gatekeeper mutation. medchemexpress.comblueprintmedicines.commdpi.com The V804L mutation is a known mechanism of resistance to older, multi-kinase inhibitors, and pralsetinib's efficacy in this model highlights its ability to overcome this resistance. nih.govnih.gov

Table 2: Pralsetinib Efficacy in RET-Altered Allograft Models

Allograft Model Key RET Alteration Finding Significance
KIF5B-RET Ba/F3 Wild-type KIF5B-RET fusion Dose-dependent tumor growth inhibition. medchemexpress.comblueprintmedicines.com Confirms on-target activity against a common RET fusion.

This table outlines the performance of pralsetinib in key allograft models, including a common resistance mutant.

Intracranial Tumor Models for Central Nervous System Efficacy Evaluation

The efficacy of pralsetinib against central nervous system (CNS) metastases has been evaluated in specialized intracranial tumor models. mdpi.comfrontiersin.org These preclinical studies are critical for determining a drug's ability to cross the blood-brain barrier and exert an anti-tumor effect within the brain. nih.govresearchgate.netnih.gov

In an intracranial orthotopic model where mice were implanted with Ba/F3 cells expressing a KIF5B-RET fusion, pralsetinib administration led to the inhibition of intracranial tumor growth and significantly improved survival compared to the vehicle control. fda.govblueprintmedicines.com A similar survival benefit was observed in an intracranial PDX model of CCDC6-RET colorectal cancer. fda.gov These findings provided early evidence that pralsetinib is active against RET-dependent CNS disease. fda.govmdpi.com

Table 3: Pralsetinib Survival Benefit in Intracranial Tumor Models

Model Dosing (Twice Daily) Median Survival (Days)
Ba/F3-KIF5B-RET Intracranial Allograft Vehicle 16.5
3 mg/kg Pralsetinib 17
10 mg/kg Pralsetinib 34

Data from FDA review of study #CPB-P18-21802, showing improved survival in mice with intracranial tumors treated with pralsetinib. fda.gov

Preclinical studies have confirmed that pralsetinib can cross the blood-brain barrier. fda.govnih.govnih.gov In vivo studies in rats demonstrated that pralsetinib distributes to the brain. fda.gov However, its penetration can be limited because it is a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters. nih.govaacrjournals.org These transporters actively pump substrates out of the brain, which can reduce the concentration and retention of the drug in the CNS. nih.gov Comparative preclinical pharmacokinetic studies have been conducted to assess the brain-to-plasma concentration ratios of various RET inhibitors, providing quantitative measures of their CNS penetrability. aacrjournals.org Despite being an efflux substrate, pralsetinib achieves concentrations in the brain sufficient to inhibit RET and produce anti-tumor activity in intracranial models. fda.gov

Anti-tumor Activity in CNS Metastasis Models

This compound has demonstrated significant anti-tumor activity in preclinical models of central nervous system (CNS) metastasis, particularly in tumors driven by RET fusions. blueprintmedicines.commdpi.comfrontiersin.org These nonclinical studies have been crucial in establishing the rationale for its clinical investigation in patients with brain metastases. frontiersin.orgblueprintmedicines.comresearchgate.net The intracranial efficacy of pralsetinib is considered a significant advancement compared to older multikinase tyrosine kinase inhibitors. nih.govresearchgate.net

Research has shown that pralsetinib effectively penetrates the blood-brain barrier and exerts its anti-tumor effects in various intracranial tumor models. frontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.org Studies utilizing mouse models with intracranially implanted tumors have provided direct evidence of pralsetinib's activity against CNS lesions. blueprintmedicines.com

Detailed Research Findings

Preclinical investigations have employed several models to evaluate the efficacy of pralsetinib against intracranial tumors. These include allograft models with engineered cell lines and patient-derived xenograft (PDX) models, which are considered to be more representative of human disease.

In a Ba/F3 allograft model where cells expressing a KIF5B-RET fusion were injected intracranially, oral administration of pralsetinib resulted in dose-dependent anti-tumor activity. blueprintmedicines.com This was also observed in models with a KIF5B-RET gatekeeper mutation. blueprintmedicines.com

Further evidence of pralsetinib's potent intracranial anti-tumor activity comes from a study using a CCDC6-RET fusion-positive colorectal cancer PDX model. blueprintmedicines.com In this model, mice with established intracranial tumors were treated with pralsetinib. The treatment led to a remarkable improvement in survival. blueprintmedicines.com While the median survival for the vehicle-treated group was 31.5 days, a significant portion of the pralsetinib-treated mice survived for the entire 95-day study duration. blueprintmedicines.com Specifically, all ten mice treated with 30 mg/kg of pralsetinib twice daily survived, and six out of ten mice treated with 10 mg/kg twice daily survived through the end of the study. blueprintmedicines.com

The following tables summarize the key findings from these preclinical CNS metastasis models.

Table 1: Anti-tumor Activity of Pralsetinib in an Intracranial KIF5B-RET Allograft Model

Model Genetic Alteration Intervention Outcome
Ba/F3 Allograft KIF5B-RET fusion Pralsetinib Dose-dependent anti-tumor activity blueprintmedicines.com

Table 2: Survival Outcome in an Intracranial CCDC6-RET PDX Model

Treatment Group Number of Mice Median Survival (Days) Survival at Day 95
Vehicle Not Specified 31.5 blueprintmedicines.com 0/10
Pralsetinib (10 mg/kg BID) 10 Not Reached 6/10 blueprintmedicines.com

These preclinical data underscore the robust intracranial anti-tumor activity of pralsetinib in RET fusion-driven CNS metastasis models, providing a strong basis for its clinical use in this patient population. blueprintmedicines.commdpi.com

Mechanisms of Acquired Resistance to Pralsetinib Hcl in Preclinical Settings

On-Target Secondary Mutations in RET Kinase Domain

Secondary mutations within the RET kinase domain are a primary mechanism of acquired resistance to Pralsetinib (B610190) HCl. These mutations interfere with the binding of the drug to its target, thereby reducing its inhibitory activity. Unlike some other tyrosine kinase inhibitors, Pralsetinib HCl's binding mode avoids interference from "gatekeeper" mutations like V804M, but it is susceptible to mutations at other non-gatekeeper residues. nih.govelsevierpure.com

Mutations at the solvent front of the ATP-binding pocket are a common mechanism of resistance. researchgate.net Preclinical studies have identified several mutations at the glycine (B1666218) 810 (G810) residue, including G810R, G810S, G810C, and G810V, which confer resistance to this compound. nih.govspringernature.com These solvent front mutations have been observed in patients who developed resistance to the drug. nih.govresearchgate.net In cellular assays, these mutations lead to a significant increase in the IC50 values for this compound, indicating reduced potency. nih.gov For instance, G810R/C/S substitutions have been shown to display the strongest resistance. springernature.com

The structural basis for resistance conferred by solvent front mutations lies in their ability to sterically hinder drug binding. researchgate.net X-ray crystallography studies have provided insights into the interaction between this compound and the RET kinase domain. The G810C mutation, for example, is thought to disrupt the hydrogen bonding network that stabilizes the drug-target interaction, specifically with residues such as Glutamate 805 (Glu805) and Alanine 807 (Ala807) in the kinase hinge region. acs.org This disruption weakens the binding affinity of this compound, allowing the kinase to remain active even in the presence of the inhibitor.

Mutations in the hinge region of the RET kinase domain also contribute to acquired resistance. Specifically, substitutions at the Tyrosine 806 (Y806) residue, such as Y806C and Y806N, have been identified in preclinical resistance models and in patients. nih.govelsevierpure.com These mutations are located in a critical region for drug binding and can impair the efficacy of this compound. nih.gov

A mutation in the β2 strand of the RET kinase domain, V738A, has also been identified as a mechanism of resistance to this compound in preclinical experiments. nih.gov Although this mutation is located outside the primary drug-binding site, it can allosterically affect the conformation of the kinase domain, leading to reduced drug sensitivity. nih.gov

The mutations described above (G810, Y806, and V738) are all classified as non-gatekeeper mutations. nih.govelsevierpure.com This is a key feature of the resistance profile of this compound. The drug was designed to be effective against the V804M "gatekeeper" mutation, which is a common resistance mechanism for older multi-kinase inhibitors. nih.gov However, this selective pressure has led to the emergence of these other, non-gatekeeper mutations that confer resistance through different structural mechanisms. nih.govelsevierpure.com Additionally, mutations in the "roof" region of the ATP binding site, such as at the L730 residue, have also been identified as a source of resistance to pralsetinib. blueprintmedicines.comresearchgate.net

Interactive Data Table: Preclinical this compound Resistance Mutations in RET

Mutation Location Specific Mutation Effect on this compound Potency Reference
Solvent FrontG810R/S/C/VSignificant increase in IC50 nih.govspringernature.com
Hinge RegionY806C/NReduced sensitivity nih.govelsevierpure.com
β2 StrandV738AReduced sensitivity nih.gov
RoofL730V/I58- to 61-fold increased IC50 researchgate.net

Analysis of Solvent Front Mutations (e.g., G810R/S/C/V)

Off-Target Bypass Signaling Pathway Activation

In addition to on-target mutations, acquired resistance to this compound can also occur through the activation of alternative signaling pathways that bypass the need for RET signaling. nih.gov This is a RET-independent mechanism of resistance. researchgate.net Preclinical and clinical observations have shown that amplification of other receptor tyrosine kinases, such as MET and KRAS, can lead to resistance. nih.gov In these cases, the cancer cells become dependent on these alternative pathways for their growth and survival, rendering the inhibition of RET by this compound ineffective. researchgate.netnih.gov In some instances of acquired resistance, no on-target RET mutations are identified, suggesting that these off-target mechanisms are the primary drivers of resistance. researchgate.netnih.gov

Aberrant Activation of Alternative Kinase Pathways

A predominant mechanism of acquired resistance to this compound in preclinical models is the activation of bypass signaling pathways that allow cancer cells to circumvent their dependency on RET signaling. researchgate.net These pathways are often driven by the amplification or mutation of other oncogenes, leading to the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which promote cell survival and proliferation. patsnap.com

Key alternative kinase pathways identified in preclinical resistance models include:

MET Amplification : Increased MET receptor tyrosine kinase signaling is a recurrent finding in models of resistance to selective RET inhibitors. nih.govresearchgate.net Amplification of the MET gene leads to its overexpression and ligand-independent activation, which can subsequently reactivate the MAPK pathway, thereby bypassing the need for RET signaling. nih.govresearchgate.net In some cases, this MET-dependent resistance can be overcome by the combination of a RET inhibitor with a MET inhibitor. researchgate.net

KRAS Activation : The emergence of activating mutations or amplification of KRAS has been identified as another RET-independent resistance mechanism. nih.govaacrjournals.org As a critical downstream effector in the MAPK pathway, constitutive activation of KRAS can sustain proliferative signaling even when RET is effectively inhibited by this compound. nih.gov

YAP-Dependent HER3 Activation : Studies have shown that early adaptation to RET-targeted therapies can be driven by Yes-associated protein (YAP)-dependent activation of human epidermal growth factor receptor 3 (HER3). aacrjournals.org This represents a bypass mechanism where YAP signaling leads to the upregulation and activation of HER3, another receptor tyrosine kinase, which can then sustain downstream survival signals. aacrjournals.org

These bypass mechanisms highlight the plasticity of cancer cells and their ability to co-opt alternative signaling routes to survive under the selective pressure of targeted therapy. researchgate.net

Activation of Non-kinase Signaling Cascades (e.g., HH-Gli Pathway in MTC)

Beyond the activation of alternative kinase pathways, preclinical research has uncovered the role of non-kinase signaling cascades in mediating resistance to this compound. A notable example is the aberrant activation of the Hedgehog (Hh)-Gli signaling pathway, particularly observed in in-vitro models of medullary thyroid carcinoma (MTC). nih.govresearchgate.net The Hh pathway is a crucial regulator of embryonic development that is typically quiescent in adult tissues but can be reactivated in cancer to promote tumorigenesis and drug resistance. nih.govfrontiersin.org In preclinical MTC models, exposure to this compound can induce an escape mechanism involving the activation of this pathway. nih.govresearchgate.net

The key effectors of the Hh pathway are the Gli family of zinc-finger transcription factors. nih.gov In Pralsetinib-resistant MTC cells, a significant increase in the levels and activity of Gli1 is observed. nih.gov Studies have demonstrated that Pralsetinib treatment can paradoxically stimulate the re-localization of Gli1 from the cytoplasm into the cell nucleus. nih.govresearchgate.net This nuclear translocation is a hallmark of Hh pathway activation, allowing Gli1 to bind to DNA and drive the expression of its target genes. nih.gov Consequently, Pralsetinib-resistant cells exhibit confirmed Gli1 activation and a corresponding upregulation of its transcriptionally regulated target genes, which are involved in cell proliferation, survival, and differentiation. nih.govresearchgate.net This activation of the HH-Gli pathway represents a distinct, non-kinase-mediated escape route from Pralsetinib therapy. nih.gov

Genomic and Proteomic Characterization of Resistant Preclinical Models

The development of resistance to this compound is associated with distinct genomic and proteomic changes in cancer cells. These alterations can be either "on-target," involving the RET kinase itself, or "off-target," affecting other signaling molecules and pathways. researchgate.netnih.gov

Genomic Alterations: Genomic analyses of resistant preclinical models have identified several key mutations within the RET kinase domain that impair this compound binding. These are often referred to as secondary or acquired mutations.

Solvent-Front Mutations : The most frequently reported on-target resistance mechanism involves mutations at the solvent-front residue, Glycine 810 (G810). nih.govasco.orgnih.govnih.gov The substitution of the small glycine residue with a bulkier one (e.g., G810S, G810C, G810R) creates steric hindrance that directly interferes with the binding of this compound to the ATP-binding pocket. aacrjournals.orgnih.govmatilda.science

Hinge and Roof Mutations : Other clinically relevant on-target mutations have been identified in the hinge region (e.g., Y806C/N) and the "roof" of the ATP-binding pocket (e.g., L730I/V). nih.govnih.govresearchgate.net These mutations also alter the conformation of the kinase domain, reducing the inhibitor's efficacy. asco.orgresearchgate.net Interestingly, L730V/I mutations have been shown to confer strong resistance to Pralsetinib while retaining sensitivity to the other selective RET inhibitor, selpercatinib (B610774). researchgate.net

Below is a table summarizing key on-target RET mutations identified in preclinical models of resistance to this compound.

Mutation Location Specific Mutation Mechanism of Resistance Reference
Solvent FrontG810S, G810C, G810RSteric hindrance, prevents drug binding asco.orgnih.gov
Hinge RegionY806C, Y806NAlters kinase conformation, reduces drug efficacy nih.gov
Roof RegionL730I, L730VAlters kinase conformation, confers resistance asco.orgresearchgate.net

Proteomic Characterization: While detailed proteomic studies on this compound resistance are emerging, the genomic findings imply significant proteomic shifts. The activation of bypass pathways, such as MET or KRAS signaling, leads to downstream changes in protein expression and phosphorylation status within the MAPK and PI3K-AKT cascades. patsnap.com Similarly, the activation of the HH-Gli pathway in MTC results in increased expression of Gli1 and its target proteins. nih.gov Comprehensive proteomic analyses are crucial for mapping the full landscape of protein expression and post-translational modifications that define the resistant state. rsc.orgnih.govtmc.edu

Strategies to Overcome Resistance in Preclinical Models

The elucidation of resistance mechanisms has spurred the development of strategies to overcome or circumvent them in preclinical settings. These approaches primarily focus on designing next-generation inhibitors or employing rational combination therapies.

A key strategy to combat on-target resistance is the development of new RET inhibitors capable of binding to and inhibiting the mutated kinase. nih.gov Several next-generation compounds have shown promise in preclinical studies against Pralsetinib-resistant mutants.

TPX-0046 : This potent RET/SRC inhibitor demonstrated preclinical activity against RET G810 solvent-front mutations. nih.govnih.gov

APS03118 : This next-generation selective RET inhibitor was designed to be effective against a wide range of RET alterations, including solvent-front (G810R/S/C), gatekeeper (V804M/L/E), roof (L730I/M), and hinge (Y806C/N/H) mutations that induce resistance to first-generation selective RET inhibitors like this compound. acs.org

These efforts highlight the importance of structure-based drug design in anticipating and overcoming clinically relevant resistance mutations. acs.org

For resistance driven by the activation of bypass pathways, combination therapy represents a rational approach. By co-targeting the primary driver (RET) and the escape mechanism, these combinations aim to induce a more durable response.

This compound and HH-Gli Pathway Inhibitors : In preclinical MTC models where resistance is mediated by HH-Gli activation, combining this compound with an HH-Gli pathway inhibitor has proven effective. nih.govresearchgate.net Treatment of Pralsetinib-resistant cells with both this compound and Arsenic Trioxide (ATO), an inhibitor of the Gli proteins, resulted in the downregulation of Gli1 and significantly impaired cell viability. nih.govresearchgate.net This combination effectively overcomes the identified escape mechanism. nih.gov

This compound and MET Inhibitors : To counteract resistance driven by MET amplification, the combination of this compound with MET inhibitors such as crizotinib (B193316) or capmatinib (B1663548) has been explored. researchgate.netnih.gov This dual inhibition restores sensitivity and has shown clinical activity in patients who developed MET-amplification-mediated resistance. researchgate.net

These preclinical findings provide a strong rationale for clinical trials investigating combination strategies to prevent or treat acquired resistance to this compound. lungevity.org

Preclinical Pharmacokinetics and Drug Metabolism of Pralsetinib Hcl

Absorption Characteristics

The oral absorption of a drug is influenced by various factors, including its physicochemical properties, formulation, and the physiological environment of the gastrointestinal tract wuxiapptec.com. Pralsetinib (B610190) is administered orally wikipedia.org.

In Vitro Bioaccessibility Studies (e.g., Dynamic in vitro Systems like Tiny-TIM)

Dynamic in vitro systems, such as the Tiny-TIM model, are utilized to simulate the physiological conditions of the human stomach and small intestine and investigate the bioaccessibility of orally administered compounds nih.gov. Bioaccessibility refers to the fraction of a compound that is released from the dosage form and becomes soluble in the gastrointestinal fluids, making it available for absorption.

Studies using the Tiny-TIM system have been conducted to assess the fasted bioaccessibility of pralsetinib. At a dose of 200 mg, the fasted bioaccessibility was found to be 63%. When the dose was increased to 400 mg, the fasted bioaccessibility decreased to 53% nih.gov. This indicates a dose-dependent effect on the amount of pralsetinib that becomes available for absorption in the simulated gastrointestinal environment under fasting conditions.

Impact of Gastric pH on Solubility and Absorption in Preclinical Models

Gastric pH plays a significant role in the solubility and subsequent absorption of orally administered drugs, particularly for weak bases like pralsetinib wuxiapptec.com. The solubility of weak bases is generally higher in the acidic environment of the stomach and decreases as the pH increases in the small intestine wuxiapptec.com.

Preclinical investigations, including those using dynamic in vitro systems, have explored the impact of elevated gastric pH on pralsetinib's bioaccessibility and solubility. In the Tiny-TIM system, an elevated gastric pH resulted in a 16% reduction in pralsetinib bioaccessibility at the 400 mg dose nih.gov. This finding highlights the sensitivity of pralsetinib's solubility and availability for absorption to changes in gastric pH.

The impact of gastric pH on absorption can be particularly relevant in clinical settings where patients may have altered gastric pH due to various factors, including the use of acid-reducing medications wuxiapptec.com.

Prediction of Oral Absorption using Mechanistic Modeling (e.g., PBPK models)

Mechanistic modeling, such as Physiologically Based Pharmacokinetic (PBPK) modeling, is a valuable tool used in preclinical development to predict oral absorption in humans based on in vitro and in vivo data from preclinical species nih.govmedscape.com. PBPK models integrate information about the drug's physicochemical properties, formulation characteristics, and physiological factors of the gastrointestinal tract to simulate the absorption process hres.canih.gov.

Integrating data from dynamic in vitro systems like Tiny-TIM with mechanistic absorption modeling provides a comprehensive approach to understanding and predicting the oral absorption of challenging compounds like pralsetinib nih.gov.

Distribution Studies

Distribution studies investigate how a drug is transported throughout the body once it has been absorbed. Key aspects include protein binding and the blood-to-plasma ratio.

Protein Binding Characteristics

Protein binding refers to the extent to which a drug binds to proteins in the blood plasma. This binding can influence the drug's distribution, metabolism, and elimination, as only the unbound fraction is generally considered to be pharmacologically active and available to diffuse into tissues nih.gov.

Pralsetinib exhibits high plasma protein binding. In vitro studies have shown that pralsetinib is 97.1% bound to plasma proteins europa.eu. This high level of binding is consistent across different concentrations europa.eu.

Blood-to-Plasma Ratio

The blood-to-plasma ratio indicates the distribution of a drug between red blood cells and plasma. A ratio close to 1 suggests equal distribution, while a ratio greater than 1 indicates preferential partitioning into red blood cells, and a ratio less than 1 suggests preferential partitioning into plasma.

Tissue Distribution in Preclinical Species (e.g., Brain and Testis Permeability Limitations)

Preclinical studies in animal models, particularly mice, have investigated the tissue distribution of pralsetinib. These studies have revealed limitations in the permeability of pralsetinib into certain tissues, notably the brain and testes. The restricted distribution in these sanctuary sites is significantly influenced by the activity of efflux transporters. bohrium.comresearchgate.netnih.govnih.gov

In genetically modified mouse models, the multidrug efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) have been shown to markedly limit the brain penetration of pralsetinib. bohrium.comresearchgate.netnih.govnih.gov Specifically, studies in mice lacking functional Abcb1a/1b (the mouse homologs of human ABCB1) and Abcg2 transporters demonstrated significantly increased brain penetration compared to wild-type mice. bohrium.comnih.gov Similar limitations and transporter-dependent distribution patterns were observed in the testes. bohrium.comnih.gov

Data from these preclinical models indicate that ABCB1 plays a more prominent role than ABCG2 in restricting pralsetinib entry into the brain and testes. bohrium.comnih.gov For instance, studies showed that mAbcb1a/1b markedly limited brain penetration by 6.3-fold, while mAbcg2 slightly limited it by 1.8-fold in mice. nih.gov Testis distribution showed similar results. nih.gov

The impact of these transporters on tissue distribution is further supported by experiments involving the co-administration of pralsetinib with elacridar (B1662867), a dual ABCB1 and ABCG2 inhibitor. bohrium.comresearchgate.netnih.gov Oral co-administration of elacridar significantly boosted pralsetinib plasma exposure and brain penetration in wild-type mice. bohrium.comnih.gov

TissueWild-Type Mice (Ratio to Plasma)Abcb1a/1b-/- Mice (Ratio to Plasma)Abcg2-/- Mice (Ratio to Plasma)Abcb1a/1b;Abcg2-/- Mice (Ratio to Plasma)Fold Increase (Abcb1a/1b;Abcg2-/- vs WT)
BrainLowIncreasedSlightly IncreasedMarkedly Increased~23-fold nih.gov
TestisLowIncreasedSlightly IncreasedMarkedly IncreasedSimilar to Brain nih.gov

Note: Ratios are qualitative based on interpretation of fold changes reported in sources.

Metabolism and Biotransformation Pathways

The metabolism of pralsetinib involves biotransformation pathways mediated primarily by cytochrome P450 (CYP) enzymes.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) in vitro

In vitro studies have identified the key CYP enzymes involved in the metabolism of pralsetinib. Pralsetinib is primarily metabolized by CYP3A4. researchgate.netdrugbank.comnih.goveuropa.eudrugs.combccancer.bc.ca To a lesser extent, CYP2D6 and CYP1A2 also contribute to its metabolism. drugbank.comnih.goveuropa.eudrugs.combccancer.bc.ca One source also indicated a contribution from UGT1A4 in vitro. europa.eu

In vitro experiments suggest that CYP3A4 is the most important CYP isoenzyme in the biotransformation of pralsetinib. drugbank.comnih.goveuropa.eudrugs.combccancer.bc.ca

Identification of Oxidative and Glucuronidated Metabolites

Following metabolism, various metabolites of pralsetinib have been identified. These include both oxidative and glucuronidated products. drugbank.comnih.goveuropa.eubccancer.bc.ca

In studies involving administration of radiolabelled pralsetinib, oxidative metabolites such as M453, M531, and M549b have been detected. drugbank.comnih.goveuropa.eubccancer.bc.ca A glucuronidated metabolite, M709, has also been identified. drugbank.comnih.goveuropa.eubccancer.bc.ca However, these detected metabolites generally constitute only small to trace amounts (approximately 5%) of the total detected material in circulation. drugbank.comnih.goveuropa.eu

Elimination Pathways

Pralsetinib is primarily eliminated from the body through the fecal route. drugbank.comnih.goveuropa.eudrugs.combccancer.bc.ca A significant portion of the dose is recovered in feces, largely as unchanged drug. drugbank.comnih.govdrugs.combccancer.bc.ca

Studies have shown that approximately 73% of the administered dose is eliminated in feces, with about 66% of this amount being unchanged pralsetinib. drugbank.comnih.govdrugs.combccancer.bc.ca A smaller proportion of the dose is eliminated in urine, accounting for approximately 6% of the dose, with about 4.8% as unchanged drug. drugbank.comnih.govbccancer.bc.ca

Table: Pralsetinib Elimination Pathways

Elimination RoutePercentage of Total DosePercentage as Unchanged Drug
Feces~73% drugbank.comnih.govdrugs.combccancer.bc.ca~66% drugbank.comnih.govdrugs.combccancer.bc.ca
Urine~6% drugbank.comnih.govbccancer.bc.ca~4.8% drugbank.comnih.govbccancer.bc.ca

Transporter Interactions (e.g., ABCB1/P-gp, ABCG2/BCRP) and their Impact on Exposure in Preclinical Models

Pralsetinib interacts with several drug transporters, which significantly influence its pharmacokinetics, particularly in preclinical models. In vitro studies indicate that pralsetinib is a substrate and inhibitor of the efflux transporters P-gp (ABCB1) and BCRP (ABCG2). drugs.com

The functional impact of these transporters has been demonstrated in preclinical in vivo studies using genetically modified mice. bohrium.comresearchgate.netnih.govnih.gov ABCB1 and ABCG2 have been shown to limit the oral availability and tissue distribution of pralsetinib. bohrium.comresearchgate.netnih.gov As mentioned in the tissue distribution section, these transporters, especially ABCB1, restrict the penetration of pralsetinib into the brain and testes. bohrium.comresearchgate.netnih.govnih.gov

The co-administration of pralsetinib with transporter inhibitors like elacridar, which inhibits both ABCB1 and ABCG2, resulted in increased plasma exposure and significantly enhanced brain penetration in mice. bohrium.comresearchgate.netnih.gov These findings highlight the significant role of ABCB1 and ABCG2 transporters in modulating the exposure and distribution of pralsetinib in preclinical models. bohrium.comresearchgate.netnih.gov

TransporterIn vitro InteractionPreclinical In vivo Impact (Mice)
ABCB1/P-gpSubstrate, Inhibitor drugs.comLimits oral availability, brain penetration, testis penetration bohrium.comresearchgate.netnih.govnih.gov
ABCG2/BCRPSubstrate, Inhibitor drugs.comLimits oral availability, brain penetration, testis penetration (to a lesser extent than ABCB1) bohrium.comresearchgate.netnih.govnih.gov

Medicinal Chemistry and Compound Development Research

Synthetic Routes and Optimization Strategies for Pralsetinib (B610190) HCl

Pralsetinib, a potent and selective inhibitor of the rearranged during transfection (RET) kinase, has a significant synthetic process developed for its production. One reported synthesis starts with commercially available bromopyridine. chemicalbook.com This starting material undergoes a Suzuki coupling reaction with a boronate ester to form an acetonide intermediate. chemicalbook.com Subsequent acidification of this intermediate yields a ketone. chemicalbook.com

Structure-Activity Relationship (SAR) Studies for RET Kinase Selectivity and Potency

The development of pralsetinib involved extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity for RET kinase. Pralsetinib was identified through the screening of a large compound library against wild-type RET and its mutant forms. sci-hub.se The initial hit was then subjected to iterative medicinal chemistry efforts to enhance its drug-like properties, selectivity, and potency. sci-hub.se

Key findings from SAR studies include:

Enhanced Potency: Pralsetinib demonstrated significantly greater potency against wild-type RET in biochemical assays compared to earlier multi-kinase inhibitors like cabozantinib (B823) and vandetanib (B581). sci-hub.se

Selectivity over VEGFR2: A critical aspect of the SAR studies was to achieve high selectivity for RET over other kinases, particularly VEGFR2. Excessive inhibition of VEGFR2 is associated with cardiotoxicity, a dose-limiting factor for many multi-kinase inhibitors. sci-hub.se Pralsetinib was found to be 88-fold more selective for RET than for VEGFR2, a significant improvement over previous inhibitors. sci-hub.se

Activity Against Mutations: The design of pralsetinib also focused on targeting clinically relevant RET mutations, including those at the gatekeeper residue (V804L, V804M, and V804E), which can confer resistance to other therapies. sci-hub.senih.gov

These SAR studies were instrumental in designing a highly potent and selective RET inhibitor with a more favorable therapeutic profile. sci-hub.se

Design Principles for Highly Selective RET Inhibitors

The development of highly selective RET inhibitors like pralsetinib was guided by several key design principles aimed at overcoming the limitations of earlier multi-kinase inhibitors. sci-hub.se These principles focus on maximizing on-target efficacy while minimizing off-target toxicities. sci-hub.sef1000research.com

Core design strategies include:

Targeting the ATP Binding Pocket: Pralsetinib binds to the ATP binding pocket of the RET kinase domain, a common strategy for kinase inhibitors. sci-hub.se A co-crystal structure of the RET kinase-pralsetinib complex has provided detailed insights into this binding interaction. sci-hub.se

Exploiting Structural Differences: The design leverages subtle differences between the RET kinase and other kinases, such as VEGFR2, to achieve selectivity. sci-hub.se This often involves modifying substituents on the inhibitor scaffold to create favorable interactions within the RET binding site while causing steric clashes or unfavorable interactions in the binding sites of other kinases.

Addressing Resistance Mutations: A crucial design consideration was to develop inhibitors that are active against known resistance mutations. sci-hub.se For RET, this includes mutations at the "gatekeeper" residue, which can block the binding of some inhibitors. nih.gov Pralsetinib was specifically designed to be effective against these gatekeeper mutations. sci-hub.senih.gov

Optimizing Physicochemical Properties: Beyond potency and selectivity, the design process also involves optimizing the drug-like properties of the molecule, such as solubility, metabolic stability, and bioavailability, to ensure it can be an effective oral therapeutic. nih.govsdiarticle5.com

The successful application of these design principles has led to the development of a new generation of highly selective RET inhibitors with improved clinical outcomes. sci-hub.senih.gov

Analytical Method Development for Pralsetinib HCl and Related Substances

The development and validation of robust analytical methods are crucial for ensuring the quality, safety, and efficacy of pralsetinib. frontiersin.orgnih.gov High-performance liquid chromatography (HPLC) is the primary technique used for the analysis of pralsetinib and its related substances, including process impurities and degradation products. frontiersin.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative analysis of pralsetinib and its impurities. frontiersin.orgnih.gov These methods are designed to be simple, sensitive, accurate, and durable. frontiersin.orgnih.gov

A typical validated HPLC method involves:

Column: A Waters XBridge C18 column (4.6 mm × 250 mm, 5 μm particle size) is commonly used for separation. frontiersin.orgnih.govresearchgate.netnih.gov

Mobile Phase: A gradient elution is employed, often using a mixture of an aqueous buffer (e.g., 20 mmol/L potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724). frontiersin.orgnih.govnih.gov Another method utilizes ethanol (B145695) and 50 mM formic acid. koreascience.kr

Detection: UV detection at a wavelength of 260 nm or 254 nm is typically used to monitor the separated compounds. frontiersin.orgnih.govkoreascience.kr

Validation: The methods are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and sensitivity (limit of detection and limit of quantitation). frontiersin.orgnih.govresearchgate.netkoreascience.kr

The developed HPLC methods have demonstrated excellent linearity over a specific concentration range for pralsetinib and its known impurities. researchgate.netnih.gov

Table 1: HPLC Method Validation Parameters for Pralsetinib and Impurities

Parameter Pralsetinib Impurity A Impurity B Impurity C
Linearity Range (µg/mL) 0.04–10.32 researchgate.netnih.gov 0.035–10.21 researchgate.netnih.gov 0.09–10.16 researchgate.netnih.gov 0.15–10.19 researchgate.netnih.gov
Limit of Detection (LOD) (µg/mL) 0.013 researchgate.netnih.gov 0.01 researchgate.netnih.gov 0.03 researchgate.netnih.gov 0.015 researchgate.netnih.gov
Limit of Quantitation (LOQ) (µg/mL) 0.04 researchgate.netnih.gov 0.035 researchgate.netnih.gov 0.09 researchgate.netnih.gov 0.05 researchgate.netnih.gov

Data sourced from studies validating HPLC methods for pralsetinib analysis. researchgate.netnih.gov

Detection of Process Impurities

During the synthesis of pralsetinib, several process-related impurities can be generated. frontiersin.orgnih.gov The developed HPLC methods are capable of effectively separating these impurities from the active pharmaceutical ingredient (API). frontiersin.orgnih.gov For instance, impurities B and C have been identified as arising from both the manufacturing process and photodegradation. frontiersin.orgnih.gov The ability to detect and quantify these impurities is essential for controlling the quality of the drug substance. frontiersin.orgnih.gov

Detection of Degradation Impurities (Forced Degradation Studies: Acid Hydrolysis, Alkali Hydrolysis, Oxidation, Photolysis, Heat Degradation)

Forced degradation studies are conducted to understand the stability of pralsetinib under various stress conditions and to identify potential degradation products. frontiersin.orgnih.gov These studies are a critical part of method validation and help to establish the stability-indicating nature of the analytical method. sgs.com

Pralsetinib has been subjected to the following forced degradation conditions:

Acid Hydrolysis: Treatment with 1 mol/L hydrochloric acid (HCl) at 75°C for 48 hours. frontiersin.orgnih.gov One study noted a 29.3% degradation under acidic conditions. koreascience.kr

Alkali Hydrolysis: Treatment with 1 mol/L sodium hydroxide (B78521) (NaOH) at 75°C for 72 hours. frontiersin.orgnih.gov A 21.5% degradation was observed under basic conditions in one study. koreascience.kr

Oxidation: Treatment with 10% hydrogen peroxide (H₂O₂) for 1.5 hours. frontiersin.orgnih.gov This resulted in 19.8% degradation. koreascience.kr

Photolysis: Exposure to light. frontiersin.orgnih.gov

Heat Degradation: Subjecting the compound to elevated temperatures. frontiersin.orgnih.gov

These studies revealed that pralsetinib is susceptible to degradation under acidic, basic, and oxidative conditions, while being more stable under thermal and photolytic stress. koreascience.kr The HPLC methods developed can effectively separate the degradation products formed under these conditions, confirming their suitability for stability testing. frontiersin.orgnih.govkoreascience.kr

Table 2: Summary of Forced Degradation Studies for Pralsetinib

Stress Condition Reagent/Condition Duration Degradation
Acid Hydrolysis 1 mol/L HCl at 75°C frontiersin.orgnih.gov 48 hours frontiersin.orgnih.gov 29.3% koreascience.kr
Alkali Hydrolysis 1 mol/L NaOH at 75°C frontiersin.orgnih.gov 72 hours frontiersin.orgnih.gov 21.5% koreascience.kr
Oxidation 10% H₂O₂ frontiersin.orgnih.gov 1.5 hours frontiersin.orgnih.gov 19.8% koreascience.kr
Photolysis Light Exposure frontiersin.orgnih.gov - Minimal koreascience.kr
Heat Degradation Elevated Temperature frontiersin.orgnih.gov - Minimal koreascience.kr

Data compiled from forced degradation studies of pralsetinib. frontiersin.orgnih.govkoreascience.kr

Chromatographic Separation Optimization

The development of a robust analytical method is paramount for ensuring the purity and quality of a drug substance. For this compound, high-performance liquid chromatography (HPLC) has been the method of choice for separating the active pharmaceutical ingredient (API) from its impurities and degradation products. The optimization of this separation involved a systematic evaluation of various chromatographic parameters.

Solvent: Initial experiments for method development explored the use of different organic solvents. Both methanol (B129727) and acetonitrile were assessed for their ability to dissolve pralsetinib and facilitate effective chromatographic separation. musechem.comfda.gov Methanol was noted for its good solubility characteristics with the compound. vulcanchem.com Ultimately, acetonitrile was a key component in the optimized mobile phases used in validated methods. musechem.comfda.gov

Detection Wavelength: To ensure maximum sensitivity for both pralsetinib and its related impurities, UV-VIS scanning analysis was performed over a wavelength range of 200–400 nm. vulcanchem.com This analysis revealed that both the parent compound and its impurities exhibited significant absorption peaks around 260 nm. vulcanchem.com Consequently, detection wavelengths of 254 nm and 260 nm have been utilized for quantitative analysis. musechem.comvulcanchem.comdrugbank.com

Mobile Phase Composition: Several mobile phase compositions were investigated to achieve optimal separation. One method utilized a gradient elution with a mobile phase consisting of ethanol as solvent A and 50 mM formic acid at pH 2.9 as solvent B. drugbank.com Another successful separation was achieved using a mobile phase of 20 mmol/L aqueous potassium dihydrogen phosphate (B84403) (KH2PO4) and acetonitrile (ACN). musechem.comfda.govgavreto.com The weak basic nature of pralsetinib prompted the exploration of buffer salts to enhance the chromatographic separation. musechem.comgavreto.com

Elution Method: A gradient elution technique was determined to be the most effective strategy for resolving pralsetinib from its various impurities within a reasonable timeframe. musechem.comdrugbank.comgavreto.com This involves changing the composition of the mobile phase during the analytical run. For instance, one method started with a lower concentration of the organic solvent (acetonitrile or ethanol) and gradually increased it, allowing for the sequential elution of compounds with different polarities. musechem.comdrugbank.com

The table below summarizes the optimized chromatographic conditions from a published study.

ParameterCondition
Chromatographic Column XBridge® RP-C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase A Ethanol
Mobile Phase B 50 mM formic acid (pH 2.9)
Elution Program Gradient: Time/% Solvent B - 0/20, 4/50, 8/70, 10/80, 14/20
Flow Rate 0.7 mL/min
Injection Volume 5 µL
Detection Wavelength 254 nm
Table 1: Optimized HPLC Conditions for Pralsetinib Analysis. drugbank.com

Another validated method utilized the following conditions:

ParameterCondition
Chromatographic Column Waters X Bridge C18 (4.6 mm × 250 mm, 5 μm)
Mobile Phase A 20 mmol/L aqueous potassium dihydrogen phosphate (KH2PO4) and acetonitrile (ACN) (19:1 v/v)
Mobile Phase B Acetonitrile (ACN)
Elution Program Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 260 nm
Table 2: Alternative HPLC Conditions for Pralsetinib Analysis. musechem.comfda.govgavreto.com

Validation of Analytical Method

Once the chromatographic method was optimized, it underwent rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. fda.govdrugbank.comgavreto.com The validation process confirmed that the method is reliable, reproducible, and accurate for the quantitative determination of pralsetinib and its impurities.

Specificity and Sensitivity: The method demonstrated excellent specificity, with the ability to resolve the main peak of pralsetinib from its impurities and degradation products, as well as from the solvent front. fda.gov Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions showed significant degradation under acidic (29.3%) and basic (21.5%) conditions, with the method being able to separate the resulting degradation products. drugbank.com The method also proved to be highly sensitive, with low limits of detection (LOD) and limits of quantification (LOQ) established for pralsetinib and its key impurities. fda.govgavreto.com

The table below presents the sensitivity of the analytical method for pralsetinib and its impurities.

CompoundLimit of Detection (LOD) (μg/mL)Limit of Quantification (LOQ) (μg/mL)
Pralsetinib0.0130.04
Impurity A0.010.035
Impurity B0.030.09
Impurity C0.0150.05
Table 3: LOD and LOQ values for Pralsetinib and its impurities. fda.govgavreto.com

Linearity, Robustness, Repeatability, and Accuracy: The linearity of the method was confirmed over a specific concentration range, with a coefficient of determination (r²) greater than 0.999 for both pralsetinib and its impurities, indicating a strong correlation between detector response and concentration. drugbank.comgavreto.com The method's robustness was assessed by introducing small, deliberate variations in chromatographic parameters such as flow rate and mobile phase composition; the results remained acceptable, demonstrating the method's reliability under slightly varied conditions. fda.govgavreto.com Repeatability, a measure of precision, was also found to be within acceptable limits, ensuring consistent results. fda.govgavreto.com The accuracy of the method was verified and met the validation acceptance criteria. fda.govgavreto.com

Preformulation Studies for Compound Characterization

Preformulation studies are the foundational phase in the development of a drug substance, providing essential information about its intrinsic physicochemical properties. These studies are critical for developing a stable, safe, and effective dosage form.

Pralsetinib drug substance is described as a white to off-white yellow solid. fda.gov It is an optically active compound with one stereocenter (S configuration) and one geometric center (cis configuration). fda.gov

Key preformulation characteristics of this compound are summarized below:

PropertyFinding
Physical Appearance White to off-white yellow solid
Solubility pH-dependent. Solubility in aqueous media decreases from 0.880 mg/mL at pH 1.99 to <0.001 mg/mL at pH 7.64. Soluble in DMSO. musechem.comfda.govgavreto.com
pKa (Predicted) Strongest Acidic: 12.45; Strongest Basic: 4.13 drugbank.com
Polymorphism Exhibits polymorphism; crystalline forms have been identified. fda.govgoogle.com
LogP (Predicted) 3.65 drugbank.com
Table 4: Physicochemical Properties of Pralsetinib.

The pH-dependent solubility is a critical characteristic, indicating that the compound's solubility decreases as the pH increases. fda.govgavreto.com This has significant implications for its formulation and absorption in the gastrointestinal tract.

Furthermore, pralsetinib exhibits polymorphism, meaning it can exist in more than one crystalline form. fda.govgoogle.com Different polymorphic forms can have different physical properties, such as solubility and stability, which can impact the drug's bioavailability. uomustansiriyah.edu.iqkkwagh.edu.in At least one crystalline form, designated Form A, has been characterized by X-ray powder diffraction (XRPD). google.com The identification and control of the polymorphic form are therefore essential during drug development and manufacturing.

Biomarker Discovery and Validation in Preclinical Research for Pralsetinib Hcl Response

Identification of Molecular Predictors of Sensitivity to Pralsetinib (B610190) HCl in Preclinical Models

Preclinical studies have been instrumental in identifying molecular predictors of sensitivity to pralsetinib HCl, a potent and selective inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase. patsnap.com The primary determinants of sensitivity are activating alterations in the RET gene, which include gene fusions and point mutations. patsnap.comfrontiersin.org These genetic alterations lead to constitutive activation of the RET signaling pathway, promoting the growth and survival of cancer cells. patsnap.comfrontiersin.org

In preclinical models, pralsetinib has demonstrated high potency against various RET alterations. patsnap.com These include common RET fusions such as KIF5B-RET and CCDC6-RET, as well as activating point mutations like RET M918T and the gatekeeper mutation RET V804M. patsnap.comcaymanchem.com The sensitivity to pralsetinib is directly linked to the dependence of the cancer cells on the aberrant RET signaling pathway for their proliferation and survival. patsnap.com Inhibition of this pathway by pralsetinib effectively blocks downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, leading to suppressed tumor growth. patsnap.comfrontiersin.org

Table 1: Molecular Predictors of Sensitivity to this compound in Preclinical Models

Biomarker Type Specific Biomarker Preclinical Model Reference
Gene Fusion KIF5B-RET Ba/F3 cells, PDX mouse model caymanchem.com
Gene Fusion CCDC6-RET Ba/F3 cells caymanchem.com
Point Mutation RET M918T Not specified patsnap.com
Point Mutation RET V804M Not specified patsnap.comcaymanchem.com
Point Mutation RET V804L Not specified caymanchem.com

Identification of Molecular Predictors of Resistance to this compound in Preclinical Models

Despite the initial efficacy of pralsetinib in RET-altered cancers, acquired resistance can emerge. Preclinical research has been crucial in identifying the molecular mechanisms that drive this resistance. These mechanisms can be broadly categorized as on-target (within the RET gene) or off-target (bypassing RET signaling).

On-target resistance mechanisms involve the development of secondary mutations in the RET kinase domain that interfere with pralsetinib binding. nih.govnih.gov Preclinical screening of random mutation pools in the presence of pralsetinib has identified several resistance mutations. researchgate.net Notably, mutations at the solvent front (e.g., G810R/S/C), hinge region (e.g., Y806C/N), and the β2 strand (e.g., V738A) have been shown to confer resistance to both pralsetinib and another selective RET inhibitor, selpercatinib (B610774). researchgate.netmdpi.com Additionally, mutations in the 'roof' region of the ATP-binding site, such as L730V/I, have been identified as potential mediators of resistance to pralsetinib, while interestingly, they may retain sensitivity to selpercatinib in preclinical models. researchgate.net

Off-target resistance involves the activation of alternative signaling pathways that bypass the need for RET signaling. nih.gov A significant mechanism identified in preclinical and clinical settings is the amplification of the MET gene. nih.govmdpi.com This leads to the activation of MET signaling, which can sustain tumor growth despite the inhibition of RET. Another described mechanism is the amplification of the KRAS gene. mdpi.com Furthermore, in the context of endocrine therapy-resistant breast cancer with ESR1 fusions or mutations, upregulation of kinases such as FLT4, JAK1, and IGF1R has been observed, although inhibition of RET with pralsetinib was found to be the most effective in suppressing proliferation in these models. aacrjournals.orgaacrjournals.org

Table 2: Molecular Predictors of Resistance to this compound in Preclinical Models

Resistance Mechanism Specific Alteration Preclinical Model Reference
On-Target (RET Mutation) Solvent Front: G810R/S/C BaF3 cells nih.govmdpi.com
On-Target (RET Mutation) Hinge: Y806C/N Not specified researchgate.netmdpi.com
On-Target (RET Mutation) β2 Strand: V738A Not specified researchgate.netmdpi.com
On-Target (RET Mutation) Roof: L730V/I Not specified researchgate.net
On-Target (RET Mutation) Gly-rich loop: E732K Not specified researchgate.net
Off-Target (Bypass Pathway) MET Amplification Not specified nih.govmdpi.com
Off-Target (Bypass Pathway) KRAS Amplification Not specified mdpi.com

Methodologies for Biomarker Discovery (e.g., functional genomics, transcriptomics, proteomics, genomic sequencing, multi-omics analyses in preclinical models)

The discovery of biomarkers for pralsetinib response relies on a variety of advanced molecular analysis techniques applied to preclinical models. crownbio.com These methodologies allow for a comprehensive understanding of the genetic and molecular landscapes that determine sensitivity and resistance.

Genomic Sequencing is a cornerstone for identifying predictive biomarkers. crownbio.com Next-generation sequencing (NGS) of DNA from tumor tissues or cell lines is used to detect the primary RET fusions and mutations that confer sensitivity. researchgate.net It is also critical for identifying on-target resistance mutations that emerge during treatment. nih.gov

Functional Genomics , including techniques like CRISPR-based screens, plays a vital role in identifying genes that influence drug response. crownbio.com By systematically knocking out genes in cancer cell lines, researchers can identify genetic dependencies that can be exploited therapeutically and serve as biomarkers. nih.gov For instance, screening a random mutation pool of KIF5B-RET cDNA in Ba/F3 cells led to the identification of specific pralsetinib-resistant mutations. researchgate.net

Transcriptomics , primarily through RNA sequencing (RNA-Seq), provides a snapshot of the gene expression profile of a tumor. researchgate.net This can reveal the upregulation of oncogenic pathways, including the RET pathway itself, and can also identify the activation of bypass pathways associated with resistance. researchgate.net For example, transcriptomic analysis can help identify the overexpression of kinases like RET in certain cancer subtypes. aacrjournals.org

Proteomics and Phosphoproteomics offer insights into the protein landscape and the activation status of signaling pathways. researchgate.net Techniques like mass spectrometry can quantify protein levels and phosphorylation events, directly measuring the activity of kinases like RET and downstream signaling components. aacrjournals.orgaacrjournals.org A kinase inhibitor pulldown assay (KIPA) coupled with mass spectrometry has been used to identify upregulated kinases in breast cancer models, pointing to RET as a therapeutic target. aacrjournals.orgaacrjournals.org

Multi-omics analyses integrate data from genomics, transcriptomics, proteomics, and other 'omics' platforms to build a comprehensive model of the tumor's biology. researchgate.netmdpi.com This integrated approach allows for the identification of complex biomarker signatures and a deeper understanding of the mechanisms of drug action and resistance. crownbio.com For example, integrating genomic data with proteomic data can help to stratify tumors into subtypes with different therapeutic vulnerabilities. researchgate.net

Validation of Preclinical Biomarkers in Relevant Models (e.g., patient-derived organoids, patient-derived xenografts)

The validation of biomarkers discovered in initial preclinical screens is a critical step to ensure their clinical relevance. crownbio.com This is often achieved using more sophisticated and patient-relevant models such as patient-derived organoids (PDOs) and patient-derived xenografts (PDXs). crownbio.com

Patient-Derived Xenografts (PDXs) involve the implantation of a patient's tumor tissue into an immunodeficient mouse. mdpi.com These models have been shown to retain the key characteristics of the original tumor, including its genomic alterations and heterogeneity. mdpi.com PDX models have been successfully used to validate the efficacy of pralsetinib. For example, pralsetinib induced tumor regression in a KIF5B-RET-positive PDX model of non-small cell lung cancer (NSCLC). caymanchem.com Similarly, pralsetinib has demonstrated anti-tumor activity in PDX models of breast cancer driven by ESR1 fusions and mutations. aacrjournals.orgdntb.gov.ua

Patient-Derived Organoids (PDOs) are three-dimensional (3D) cultures of cancer cells derived directly from patient tumors. aacrjournals.orgnih.gov PDOs can recapitulate the genomic and phenotypic features of the original tumor and have emerged as a powerful platform for ex vivo drug screening and biomarker validation. aacrjournals.orgnih.govbinasss.sa.cr Studies have demonstrated that PDOs can predict clinical responses to targeted therapies. aacrjournals.org Specifically, the preclinical efficacy of pralsetinib against RET fusions has been demonstrated in lung cancer organoids. aacrjournals.org Furthermore, in medullary thyroid cancer organoids derived from a patient with a somatic RET Met918Thr mutation, exposure to pralsetinib resulted in a significant reduction in calcitonin secretion, a key biomarker of disease activity. biorxiv.org

The use of these advanced preclinical models provides a crucial bridge between initial laboratory findings and clinical trials, helping to de-risk drug development and refine patient selection strategies. crownbio.comcrownbio.com

Future Directions and Emerging Research Avenues for Pralsetinib Hcl

Exploration of Novel RET Aberrations and their Susceptibility to Pralsetinib (B610190) HCl

The landscape of RET-altered cancers is continually evolving, with ongoing research dedicated to identifying novel RET fusions and mutations beyond the canonical alterations. The sensitivity of these newly discovered aberrations to Pralsetinib HCl is a critical area of investigation to broaden its therapeutic application.

Preclinical studies have demonstrated the potent activity of pralsetinib against a variety of RET alterations, including common fusions like KIF5B-RET and CCDC6-RET, as well as point mutations such as M918T and V804M. patsnap.com The drug is specifically designed to selectively target these oncogenic RET alterations. patsnap.comcstonepharma.comblueprintmedicines.com Clinical trials have confirmed significant anti-tumor activity in patients with RET fusion-positive non-small cell lung cancer (NSCLC) and RET-mutant medullary thyroid cancer (MTC). patsnap.com

However, the emergence of resistance is a known challenge. For instance, while pralsetinib is effective against the gatekeeper mutations V804L/M, resistance can develop through solvent front mutations at the G810 residue. encyclopedia.pubnih.gov This necessitates the continued exploration for new and rare RET aberrations and the evaluation of pralsetinib's efficacy against them.

Recent case reports have highlighted the potential of pralsetinib in cancers with less common RET fusions. For example, a patient with multi-drug-resistant breast cancer harboring a CCDC6-RET fusion mutation showed a significant positive response to pralsetinib. nih.gov This underscores the importance of comprehensive genomic profiling, such as next-generation sequencing (NGS), to identify patients with various tumor types who might benefit from this targeted therapy. nih.gov

The ongoing research in this area aims to:

Identify and characterize novel RET fusions and mutations in a wider range of solid tumors.

Evaluate the in vitro and in vivo sensitivity of these novel RET alterations to pralsetinib.

Understand the structural and functional implications of these new aberrations on RET kinase activity and its inhibition by pralsetinib.

This continuous exploration will be crucial for expanding the patient population eligible for pralsetinib treatment and for developing strategies to overcome potential resistance.

Investigation of Molecular Cross-Talk with Other Oncogenic Pathways in Preclinical Models

The efficacy of targeted therapies like this compound can be influenced by the complex interplay between the primary oncogenic driver and other signaling pathways within the cancer cell. Understanding this molecular cross-talk is essential for predicting response, identifying potential mechanisms of resistance, and devising effective combination therapies.

In preclinical models of medullary thyroid carcinoma (MTC), research has begun to unravel these intricate connections. One notable finding is the aberrant activation of the Hedgehog-Gli (HH-Gli) signaling pathway as a potential escape mechanism in response to pralsetinib treatment. nih.govresearchgate.net Studies have shown that while pralsetinib effectively inhibits RET autophosphorylation and its downstream signaling, it can also lead to an increase in Gli1 levels and its re-localization to the cell nucleus, suggesting an activation of the HH-Gli pathway. nih.govresearchgate.net

This finding is significant as the HH-Gli pathway is known to be involved in tumorigenesis and cell survival. researchgate.net The activation of this parallel pathway could allow cancer cells to bypass the blockade of RET signaling, ultimately leading to therapeutic resistance.

Preclinical investigations into this cross-talk have demonstrated that combining pralsetinib with an inhibitor of the HH-Gli pathway, such as Arsenic Trioxide (ATO), can overcome this resistance mechanism. nih.gov In TT cells (a human MTC cell line), the combination treatment resulted in the downregulation of Gli1 and impaired cell viability, highlighting the potential of a dual-targeted approach. nih.gov

Future preclinical research in this area will likely focus on:

Identifying other signaling pathways that interact with the RET pathway in various cancer types.

Elucidating the specific molecular mechanisms underlying this cross-talk.

Evaluating the in vitro and in vivo efficacy of combining this compound with inhibitors of these identified pathways.

By mapping the network of oncogenic signaling, researchers can develop more robust therapeutic strategies that anticipate and counteract the adaptive responses of cancer cells to RET inhibition.

Development of Next-Generation RET Inhibitors Addressing this compound Resistance Mechanisms

While this compound has demonstrated significant efficacy in treating RET-altered cancers, the development of acquired resistance remains a clinical challenge. hep.com.cn A primary mechanism of on-target resistance is the emergence of solvent front mutations (SFMs) in the RET kinase domain, particularly substitutions at the G810 residue (e.g., G810C/R/S/V). nih.govhep.com.cnresearchgate.net These mutations hinder the binding of pralsetinib, thereby diminishing its inhibitory activity.

To address this, the development of next-generation RET inhibitors capable of overcoming these resistance mutations is a major focus of ongoing research. These novel agents are being designed to effectively inhibit both the original RET alterations and the secondary mutations that confer resistance to first-generation selective inhibitors like pralsetinib.

Several next-generation RET tyrosine kinase inhibitors (TKIs) are currently in various stages of preclinical and clinical development. hep.com.cn These inhibitors often feature distinct chemical scaffolds and binding modes compared to pralsetinib, allowing them to accommodate the structural changes induced by resistance mutations.

Next-Generation RET Inhibitor Key Characteristics & Preclinical/Clinical Status
TPX-0046 (Zeteletinib) A macrocyclic TKI that potently inhibits RET and SRC family kinases. hep.com.cn It has shown activity against a range of RET fusions and mutations, including SFMs, in preclinical models. jhoponline.com TPX-0046 is currently being evaluated in early clinical studies. researchgate.net
TAS0953 Investigated in early clinical studies to overcome resistance to pralsetinib and selpercatinib (B610774). researchgate.net
LOX-260 Another agent in early clinical development aimed at targeting resistance mutations. researchgate.net
SYHA1815 A potential therapy for RET-altered cancers being explored. researchgate.net

These next-generation inhibitors represent a crucial step forward in the management of RET-driven cancers. However, it is anticipated that new resistance mechanisms may emerge even with these newer agents. hep.com.cn Therefore, a deeper understanding of the molecular basis of resistance is essential to guide the development of even more effective and durable therapeutic strategies.

Integration of Advanced Computational and AI/Machine Learning Approaches in this compound Research (e.g., Molecular Dynamics Simulations, QSAR)

Molecular Dynamics (MD) Simulations and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the molecular interactions between this compound and the RET kinase.

MD simulations can model the dynamic behavior of the drug-target complex, providing insights into the binding mechanisms and the structural impact of resistance mutations. This can help in the rational design of next-generation inhibitors that can overcome these mutations.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the efficacy of new drug candidates and to optimize the properties of existing ones.

AI and Machine Learning are being applied to various aspects of this compound research:

Predicting Treatment Response: AI algorithms can analyze genomic, proteomic, and clinical data to identify biomarkers that predict which patients are most likely to respond to this compound. researchgate.netnih.gov This can help in personalizing treatment and avoiding unnecessary toxicity.

Identifying Resistance Mechanisms: By analyzing data from patients who have developed resistance to this compound, ML models can identify novel resistance mechanisms, both on-target and off-target. hep.com.cn This knowledge is crucial for developing strategies to overcome resistance.

Drug Discovery and Development: AI can accelerate the process of drug discovery by identifying new drug targets and by designing novel molecules with desired properties. researchgate.net For instance, AI can be used to screen large virtual libraries of compounds to identify potential next-generation RET inhibitors.

"Digital Biopsy": There is a growing interest in using AI and ML to develop non-invasive methods, or "digital biopsies," to predict tumor characteristics, such as the expression of PD-L1 or tumor mutation burden, from medical imaging or other data sources. nih.gov This could potentially replace the need for invasive tissue biopsies in some cases.

Preclinical Research on this compound in Combination Therapies with Other Targeted Agents or Novel Modalities

To enhance the efficacy of this compound and to overcome potential resistance mechanisms, preclinical research is actively exploring its use in combination with other therapeutic agents. This strategy aims to target multiple oncogenic pathways simultaneously, thereby reducing the likelihood of cancer cells escaping the effects of a single agent.

One promising area of investigation is the combination of this compound with inhibitors of pathways that are activated as a compensatory mechanism upon RET inhibition. As discussed previously, preclinical studies in medullary thyroid carcinoma (MTC) have shown that the HH-Gli signaling pathway can be aberrantly activated in response to pralsetinib. nih.govresearchgate.net This has led to the exploration of combining pralsetinib with HH-Gli inhibitors like GANT61 and Arsenic Trioxide (ATO). nih.gov In vitro experiments have demonstrated that this combination can successfully impair the viability of MTC cells, suggesting a synergistic effect. nih.gov

Beyond targeting escape pathways, other combination strategies are also being considered. These may include:

Combining with other targeted therapies: In tumors with co-occurring oncogenic mutations, a combination of targeted agents may be necessary. For example, if a tumor harbors both a RET fusion and a mutation in another driver gene, a combination of this compound and an inhibitor of the second driver could be more effective than either agent alone.

Combining with immunotherapy: The interaction between targeted therapies and the immune system is a complex but promising area of research. Preclinical studies could explore whether this compound can enhance the efficacy of immune checkpoint inhibitors or other immunotherapies by altering the tumor microenvironment.

Combining with chemotherapy: While targeted therapies have shown significant advantages over traditional chemotherapy, there may be a role for combining this compound with cytotoxic agents in certain clinical scenarios. Preclinical models can help to determine the optimal sequencing and dosing of such combinations to maximize efficacy and minimize toxicity.

The rationale for these combination therapies is rooted in the understanding that cancer is a complex and heterogeneous disease that often requires a multi-pronged attack. Preclinical research is essential to identify the most promising combinations, to elucidate their mechanisms of action, and to provide the scientific basis for their evaluation in clinical trials.

Q & A

Q. What in vitro assays are recommended to assess the potency and selectivity of Pralsetinib HCl as a RET inhibitor?

To evaluate RET inhibition, use biochemical kinase assays with recombinant RET proteins (wild-type and mutants like V804L/M918T) and cell-based viability assays in RET-driven cancer models. IC50 values should be calculated using dose-response curves, with selectivity confirmed via broad kinase profiling panels (≥300 kinases) to identify off-target effects. Include positive controls (e.g., other RET inhibitors) and validate results across independent replicates .

Q. How can researchers validate target specificity in preclinical studies of this compound?

Employ orthogonal methods such as:

  • RNA interference : Knockdown of RET in cell lines to confirm on-target efficacy.
  • Rescue experiments : Overexpress RET mutants (e.g., gatekeeper mutations) to assess resistance.
  • Proteomic profiling : Quantify phosphorylation of RET downstream effectors (e.g., MAPK, PI3K pathways) using Western blot or phospho-kinase arrays .

Q. What biomarkers are critical for stratifying patients in this compound clinical trials?

Prioritize RET fusion status (e.g., KIF5B-RET, CCDC6-RET) via next-generation sequencing (NGS) and RET mutation profiling (e.g., M918T). Include secondary biomarkers like tumor mutational burden and PD-L1 expression to assess immune microenvironment interactions. Validate assays using CLIA-certified platforms to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro potency and clinical efficacy of this compound in RET-altered solid tumors?

  • Pharmacodynamic modeling : Correlate drug exposure (AUC, Cmax) with tumor shrinkage rates in early-phase trials.
  • Tumor heterogeneity analysis : Use multi-region sequencing to identify subclonal RET variants or co-occurring mutations (e.g., TP53) that may modulate response.
  • Comparative studies : Perform head-to-head in vivo experiments with other RET inhibitors (e.g., selpercatinib) to isolate compound-specific effects .

Q. What statistical approaches mitigate uncertainty in survival extrapolations for this compound trials with immature data?

  • Parametric modeling : Test multiple distributions (Weibull, log-logistic) for overall survival (OS) and progression-free survival (PFS) curves.
  • Calibration to external data : Align hazard ratios with real-world evidence from RET inhibitor registries.
  • Scenario analyses : Model optimistic/pessimistic assumptions (e.g., treatment waning, crossover effects) to assess robustness .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) models optimize dosing regimens for this compound in pediatric populations?

  • Allometric scaling : Adjust doses based on body surface area and hepatic function.
  • Population PK modeling : Incorporate covariates like CYP3A4 activity and drug-drug interactions.
  • Minimal effective concentration (MEC) monitoring : Use trough plasma levels to guide dose adjustments in real time .

Methodological Challenges

Q. What strategies resolve contradictions in progression-free survival (PFS) data across this compound trials?

  • Individual patient data (IPD) meta-analysis : Pool data from ARROW and other trials to adjust for confounders (e.g., prior therapy, RET variant prevalence).
  • Bayesian hierarchical models : Account for between-study heterogeneity in treatment effects.
  • Sensitivity analyses : Exclude outliers or trials with high risk of bias (e.g., unblinded radiology assessments) .

Q. How should translational studies design assays to correlate RET mutation variants with this compound response?

  • Functional mutagenesis : Engineer isogenic cell lines with RET fusion/mutation variants (e.g., V804M, CCDC6-RET).
  • Ex vivo organoid models : Test drug sensitivity in patient-derived organoids retaining native tumor architecture.
  • Digital pathology : Quantify RET protein expression spatially using multiplex immunofluorescence .

Data Interpretation and Reporting

Q. What frameworks reconcile contradictory efficacy data between single-arm and randomized this compound trials?

  • Indirect treatment comparison (ITC) : Use matching-adjusted indirect comparison (MAIC) to adjust for differences in baseline characteristics.
  • Network meta-analysis : Rank Pralsetinib against comparators (e.g., chemotherapy, immunotherapy) using surrogate endpoints (e.g., ORR, duration of response).
  • Real-world evidence : Validate trial findings with observational data from RET-specific registries .

Q. How can researchers optimize combination therapy trials involving this compound?

  • Synergy screens : Test drug combinations (e.g., Pralsetinib + PD-1 inhibitors) in high-throughput platforms.
  • Adaptive trial designs : Use Bayesian response-adaptive randomization to allocate patients to promising arms.
  • Biomarker stratification : Enrich for patients with RET fusion-positive tumors and immune-inflamed microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pralsetinib HCl
Reactant of Route 2
Reactant of Route 2
Pralsetinib HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。